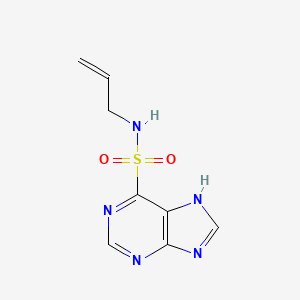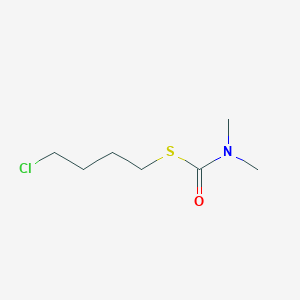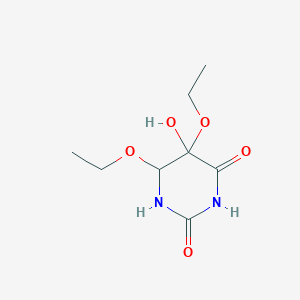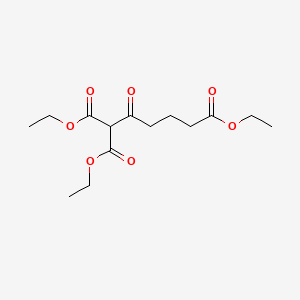
Triethyl 2-oxopentane-1,1,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 2-oxopentane-1,1,5-tricarboxylate is an organic compound with the molecular formula C14H22O7. It is a triester derived from 2-oxopentane-1,1,5-tricarboxylic acid. This compound is of interest due to its unique structure, which includes three ester groups and a ketone functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl 2-oxopentane-1,1,5-tricarboxylate can be synthesized through esterification reactions involving 2-oxopentane-1,1,5-tricarboxylic acid and ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification. The process can be summarized as follows:
Reactants: 2-oxopentane-1,1,5-tricarboxylic acid and ethanol.
Catalyst: Sulfuric acid or another strong acid.
Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 2-oxopentane-1,1,5-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-oxopentane-1,1,5-tricarboxylic acid.
Reduction: Triethyl 2-hydroxypentane-1,1,5-tricarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyl 2-oxopentane-1,1,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of triethyl 2-oxopentane-1,1,5-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can further participate in biochemical pathways. The ketone group can be reduced or involved in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl 1,1,2-ethanetricarboxylate: Similar structure but with different positioning of ester groups.
Triethyl 1,1,2-propanetricarboxylate: Another triester with a different carbon backbone.
Triethyl 1,1,3-butanetricarboxylate: Similar ester functionality but with a different carbon chain length.
Uniqueness
Triethyl 2-oxopentane-1,1,5-tricarboxylate is unique due to the presence of a ketone group in addition to the three ester groups
Propriétés
Numéro CAS |
92373-14-3 |
|---|---|
Formule moléculaire |
C14H22O7 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
triethyl 2-oxopentane-1,1,5-tricarboxylate |
InChI |
InChI=1S/C14H22O7/c1-4-19-11(16)9-7-8-10(15)12(13(17)20-5-2)14(18)21-6-3/h12H,4-9H2,1-3H3 |
Clé InChI |
MYXFHBONPZSSMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(=O)C(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
phosphanium iodide](/img/structure/B14370761.png)
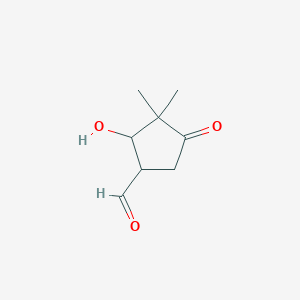

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14370773.png)
![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)

![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
